molecular formula C9H12N4 B2656502 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 111601-38-8

2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B2656502
CAS RN: 111601-38-8
M. Wt: 176.223
InChI Key: ABYSHPMNLZCWGY-UHFFFAOYSA-N
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Description

2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a derivative of the pyrrolo[2,3-d]pyrimidine class of compounds . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves the reaction of amines with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products . Another method involves the use of CuCl and 6-methylpicolinic acid as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes .


Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines provides insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The structure–activity relationships of these compounds have been studied extensively .


Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines undergo various chemical reactions. For instance, CuCl and 6-methylpicolinic acid were used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidines can vary depending on the specific substitutions on the ring. For instance, all the potent compounds from a series of pyrrolo[2,3-d]pyrimidines have a ClogP value less than 4 and a molecular weight less than 400, which are properties that are likely to maintain drug-likeness during lead optimization .

Future Directions

The future directions for the development of pyrrolo[2,3-d]pyrimidines include their potential use in the treatment of various diseases. For instance, some pyrrolo[2,3-d]pyrimidines have shown excellent antidiabetic action and may be employed in the development of future antidiabetic drugs . Additionally, due to their intriguing structures and exceptional biological activities, more research is being conducted to synthesize and evaluate new derivatives of 7-deazapurine-containing molecules .

properties

IUPAC Name

2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-4-5(2)11-9-7(4)8(10)12-6(3)13-9/h1-3H3,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYSHPMNLZCWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=NC(=NC(=C12)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

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